molecular formula C11H7N5O2 B11059233 3-[5-(pyrazin-2-yl)-1,2,4-oxadiazol-3-yl]pyridin-2(1H)-one

3-[5-(pyrazin-2-yl)-1,2,4-oxadiazol-3-yl]pyridin-2(1H)-one

Cat. No.: B11059233
M. Wt: 241.21 g/mol
InChI Key: OUJBMLSVJZFZND-UHFFFAOYSA-N
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Description

3-[5-(2-Pyrazinyl)-1,2,4-oxadiazol-3-yl]-2(1H)-pyridinone is a heterocyclic compound that features a unique combination of pyrazine, oxadiazole, and pyridinone moieties. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(2-Pyrazinyl)-1,2,4-oxadiazol-3-yl]-2(1H)-pyridinone typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrazinyl hydrazones with dicarbonyl compounds under acidic or basic conditions . Another approach involves the use of amidoximes and isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[5-(2-Pyrazinyl)-1,2,4-oxadiazol-3-yl]-2(1H)-pyridinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-[5-(2-Pyrazinyl)-1,2,4-oxadiazol-3-yl]-2(1H)-pyridinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-(2-Pyrazinyl)-1,2,4-oxadiazol-3-yl]-2(1H)-pyridinone involves its interaction with various molecular targets. It is believed to inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(2-Pyrazinyl)-1,2,4-oxadiazol-3-yl]-2(1H)-pyridinone is unique due to its combination of pyrazine, oxadiazole, and pyridinone moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H7N5O2

Molecular Weight

241.21 g/mol

IUPAC Name

3-(5-pyrazin-2-yl-1,2,4-oxadiazol-3-yl)-1H-pyridin-2-one

InChI

InChI=1S/C11H7N5O2/c17-10-7(2-1-3-14-10)9-15-11(18-16-9)8-6-12-4-5-13-8/h1-6H,(H,14,17)

InChI Key

OUJBMLSVJZFZND-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C(=C1)C2=NOC(=N2)C3=NC=CN=C3

Origin of Product

United States

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